molecular formula C21H24N2O5S B4277715 Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate

Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B4277715
M. Wt: 416.5 g/mol
InChI Key: KCECNKBFVFFQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a tetrahydrofuran ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the functional groups through various chemical reactions such as acylation, amidation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug development for treating specific diseases.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate include other thiophene derivatives and compounds with similar functional groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-4-27-21(26)16-13(3)17(19(25)22-14-9-6-5-8-12(14)2)29-20(16)23-18(24)15-10-7-11-28-15/h5-6,8-9,15H,4,7,10-11H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCECNKBFVFFQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
Reactant of Route 3
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Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
Reactant of Route 4
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Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
Reactant of Route 5
Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
Reactant of Route 6
Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate

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